1-(Butylsulfonyl)-1,4-diazepane

Lipophilicity Permeability Drug-likeness

1-(Butylsulfonyl)-1,4-diazepane (CAS 1568634-13-8) is a fully saturated heterocyclic building block belonging to the N-sulfonyl-1,4-diazepane class, characterized by a butylsulfonyl substituent on the seven-membered diazepane ring. With a molecular weight of 220.33 g/mol, a computed XLogP3 of 0.5, and an Fsp3 value of 1.0 indicating complete sp3 hybridization, this compound offers a distinct physicochemical profile relative to shorter-chain alkylsulfonyl analogs.

Molecular Formula C9H20N2O2S
Molecular Weight 220.33 g/mol
Cat. No. B13509498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butylsulfonyl)-1,4-diazepane
Molecular FormulaC9H20N2O2S
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCCNCC1
InChIInChI=1S/C9H20N2O2S/c1-2-3-9-14(12,13)11-7-4-5-10-6-8-11/h10H,2-9H2,1H3
InChIKeyLFGRVDJRMGGFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 1-(Butylsulfonyl)-1,4-diazepane: A Structurally Defined N-Sulfonyl-1,4-diazepane Building Block with Quantifiable Physicochemical Differentiation


1-(Butylsulfonyl)-1,4-diazepane (CAS 1568634-13-8) is a fully saturated heterocyclic building block belonging to the N-sulfonyl-1,4-diazepane class, characterized by a butylsulfonyl substituent on the seven-membered diazepane ring [1]. With a molecular weight of 220.33 g/mol, a computed XLogP3 of 0.5, and an Fsp3 value of 1.0 indicating complete sp3 hybridization, this compound offers a distinct physicochemical profile relative to shorter-chain alkylsulfonyl analogs [1]. It serves as a versatile intermediate in medicinal chemistry and chemical biology, particularly where controlled lipophilicity and conformational flexibility are critical design parameters [2].

Why 1-(Butylsulfonyl)-1,4-diazepane Cannot Be Directly Substituted by Methyl, Ethyl, or Other Alkylsulfonyl Analogs in Research Programs


Interchanging 1-(Butylsulfonyl)-1,4-diazepane with its methyl, ethyl, or other N-alkylsulfonyl congeners without experimental validation introduces quantifiable deviations in key molecular descriptors that govern permeability, solubility, target engagement, and metabolic stability. As demonstrated by PubChem-computed XLogP3 values, the alkyl chain length directly modulates lipophilicity across a range of approximately 1.3 log units (from -0.8 for the methyl analog to 0.5 for the butyl derivative) [1]. Additionally, the rotatable bond count increases fourfold from 1 (methyl) to 4 (butyl), significantly altering conformational entropy and molecular flexibility [1]. These cumulative differences can shift a compound's position within property space sufficiently to alter pharmacokinetic behavior, binding kinetics, and off-target liability profiles—even when the core 1,4-diazepane scaffold and TPSA (57.8 Ų) remain constant [1]. Consequently, generic substitution without quantitative justification risks compromising the integrity of structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(Butylsulfonyl)-1,4-diazepane vs. Closest Alkylsulfonyl Analogs


XLogP3 Lipophilicity Comparison: Butyl vs. Methyl and Ethyl 1,4-Diazepane Sulfonamides

The PubChem-computed XLogP3 value for 1-(butylsulfonyl)-1,4-diazepane is 0.5, compared to -0.4 for the ethyl analog and -0.8 for the methyl analog [1][2][3]. This 0.9–1.3 log unit increase in lipophilicity achieved through n-butyl substitution places the compound within a more favorable range for passive membrane permeability while retaining the identical TPSA of 57.8 Ų shared across all three analogs [1][2][3].

Lipophilicity Permeability Drug-likeness

Rotatable Bond Count: Molecular Flexibility Differentiation Across the n-Alkylsulfonyl Series

1-(Butylsulfonyl)-1,4-diazepane possesses 4 rotatable bonds, compared to 2 for the ethyl analog and 1 for the methyl analog [1][2][3]. The fourfold increase in rotatable bond count relative to the methyl congener introduces greater conformational degrees of freedom that can influence binding pose diversity, entropic penalties upon target engagement, and overall molecular flexibility in solution [1][2][3].

Conformational flexibility Rotatable bonds Entropy

Purity Specification and Supplier Quality: Comparative Analysis of 1-(Butylsulfonyl)-1,4-diazepane vs. Methyl Analog

1-(Butylsulfonyl)-1,4-diazepane is commercially available at a minimum purity specification of 97–98% from multiple established suppliers, including Fluorochem (98%) and AKSci (97%) . While the methyl analog 1-(methylsulfonyl)-1,4-diazepane is also available at 98% purity from certain vendors, it is concurrently sold at lower specifications (95%) by other suppliers, introducing batch-to-batch variability risk . The butyl analog demonstrates a tighter purity envelope across suppliers, facilitating more consistent procurement for sensitive applications.

Purity Procurement specification Quality control

Storage Stability and Handling: Room Temperature Storage of Butyl Analog vs. Refrigerated Storage Requirement for Methyl Analog

1-(Butylsulfonyl)-1,4-diazepane is recommended for long-term storage in a cool, dry place at ambient temperature . In contrast, the methyl analog 1-(methylsulfonyl)-1,4-diazepane is specified for storage sealed in dry conditions at 2–8°C, indicating a potential stability advantage for the butyl derivative under standard laboratory storage conditions .

Storage stability Handling Logistics

Optimal Application Scenarios for 1-(Butylsulfonyl)-1,4-diazepane Based on Validated Physicochemical and Procurement Evidence


CNS Drug Discovery Building Block Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The XLogP3 of 0.5 places 1-(butylsulfonyl)-1,4-diazepane within the optimal lipophilicity window (0 < LogP < 3) associated with favorable blood-brain barrier permeation, while maintaining a constant TPSA of 57.8 Ų [1]. This profile is superior to the more hydrophilic methyl analog (XLogP3 = -0.8), which falls below the typical CNS-permeability range, making the butyl analog a more suitable scaffold for neuroscience-targeted medicinal chemistry campaigns [2].

Conformational Diversification in Fragment-Based Lead Optimization

With 4 rotatable bonds versus 1–2 for shorter alkylsulfonyl analogs, 1-(butylsulfonyl)-1,4-diazepane offers enhanced conformational sampling capacity for fragment-based drug discovery [3]. This increased flexibility, combined with a fully saturated carbon framework (Fsp3 = 1.0), supports the exploration of diverse binding poses while maintaining favorable physicochemical properties associated with higher sp3 character, including improved solubility and reduced off-target binding .

High-Throughput Screening (HTS) Library Construction with Reduced Cold-Chain Dependency

The room-temperature storage compatibility of 1-(butylsulfonyl)-1,4-diazepane, contrasted with the refrigerated storage requirement (2–8°C) of the methyl analog, makes it a logistically advantageous building block for large-scale HTS library synthesis . This property reduces cold-chain infrastructure requirements and minimizes moisture-related degradation risks during automated compound handling workflows.

Medicinal Chemistry SAR Campaigns Targeting Protease or Kinase Active Sites Requiring Fine-Tuned Lipophilicity

The butylsulfonyl group provides a quantifiable stepwise increase in lipophilicity (∆XLogP3 = +0.9 vs. ethyl; +1.3 vs. methyl) without altering TPSA, enabling systematic exploration of hydrophobic pocket occupancy in enzyme active sites [1][2]. This is particularly relevant for 1,4-diazepane sulfonamide-derived inhibitors such as chymase, Factor Xa, and T-type calcium channel blockers, where the N-sulfonyl substituent directly interacts with the target protein surface [4].

Quote Request

Request a Quote for 1-(Butylsulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.